molecular formula C11H8F3N3O3 B1609914 Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate CAS No. 209971-50-6

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate

Cat. No.: B1609914
CAS No.: 209971-50-6
M. Wt: 287.19 g/mol
InChI Key: LHSKONMZXYISOV-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H8F3N3O3 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Ionic Liquids

Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate and its derivatives have been studied for their potential in synthesizing room temperature ionic liquids (RTILs). The direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents affords high yields of the corresponding salts. This methodology offers a simple route to a variety of RTILs, which are of significant interest due to their applications in green chemistry and as solvents in various chemical reactions (Zhang, Martin, & Desmarteau, 2003).

Fluorescent Probes for Mercury Ion Detection

Research has explored the use of imidazo[1,2-a]pyridine derivatives, similar in structure to this compound, as efficient fluorescent probes for mercury ion detection. The one-pot reaction of specific carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced derivatives that demonstrated high efficiency in detecting mercury ions both in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Synthesis of Heterocyclic Compounds

Compounds structurally related to this compound have been synthesized for the development of novel heterocyclic compounds with potential biological applications. These compounds, including imidazo[1,2-a]pyridines, have been synthesized using various methods, highlighting the versatility and importance of this scaffold in medicinal chemistry and drug discovery (Deep et al., 2016).

Novel Approaches to Synthesis

Research into the synthesis of imidazo[1,2-a]pyridine derivatives has led to the development of novel and efficient approaches, utilizing reactions with specific reagents to create compounds of interest in pharmaceutical and chemical research. These methods emphasize the chemical flexibility and utility of the imidazo[1,2-a]pyridine scaffold for creating diverse compounds with a wide range of applications (Tverdiy et al., 2016).

Properties

IUPAC Name

methyl 2-[(2,2,2-trifluoroacetyl)amino]imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-20-9(18)6-2-3-8-15-7(5-17(8)4-6)16-10(19)11(12,13)14/h2-5H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKONMZXYISOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450203
Record name Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-50-6
Record name Methyl 2-[(2,2,2-trifluoroacetyl)amino]imidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209971-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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